N1–H vs N1-Substituted Scaffold: Synthetic Versatility and Hydrogen-Bond Donor Capacity
Unlike the clinically advanced PDE9A inhibitors PF-04449613 (N1-tetrahydropyranyl) and (S)-C33 (N1-cyclopentyl)—which contain a blocked N1 position—6-ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one possesses a free N1–H tautomer [1]. This structural feature provides an additional hydrogen-bond donor (HBD count = 2 vs. 1 for N1-substituted analogs) and enables direct N1-alkylation, acylation, or arylation without requiring deprotection steps [1]. The N1–H scaffold therefore offers a broader synthetic diversification landscape, making it a more versatile starting point for fragment-based or combinatorial library approaches .
| Evidence Dimension | Hydrogen-bond donor count / N1 synthetic accessibility |
|---|---|
| Target Compound Data | HBD = 2 (N1–H and N5–H); N1 position available for direct derivatization |
| Comparator Or Baseline | PF-04449613: HBD = 1 (N5–H only); N1 blocked by tetrahydropyranyl. (S)-C33: HBD = 1; N1 blocked by cyclopentyl. US9617269 compounds: HBD ≤ 1; N1 occupied by isopropyl, cyclopentyl, or cyclohexyl |
| Quantified Difference | ΔHBD = +1 for target compound relative to N1-substituted comparators; infinite difference in N1-derivatization potential (blocked vs. free) |
| Conditions | Structural comparison derived from SMILES (CCC1=NC2=C(C(=NN2)C(C)C)C(=O)N1) vs. comparator SMILES from patent US9617269 and vendor datasheets [1] |
Why This Matters
The free N1–H position transforms the compound from a terminal screening hit into a versatile synthetic intermediate, directly reducing the number of synthetic steps required to access diverse N1-substituted libraries for SAR exploration.
- [1] Luo, H. et al. N-Substituted pyrazolo[3,4-D]pyrimidine ketone compound, and preparation process and use thereof. US Patent US9617269B2, granted 2017-04-11. View Source
